6-Bromo-8-methylisoquinoline
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Overview
Description
6-Bromo-8-methylisoquinoline is a heterocyclic aromatic compound with the molecular formula C10H8BrN. It is a derivative of isoquinoline, characterized by the presence of a bromine atom at the 6th position and a methyl group at the 8th position on the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-methylisoquinoline typically involves the bromination of 8-methylisoquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the isoquinoline ring. The reaction is usually carried out in the presence of a Lewis acid catalyst, such as iron(III) bromide, to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-8-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form isoquinoline N-oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 8-methylisoquinoline.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Major Products:
Substitution Products: Various substituted isoquinolines depending on the nucleophile used.
Oxidation Products: Isoquinoline N-oxides.
Reduction Products: 8-Methylisoquinoline.
Scientific Research Applications
6-Bromo-8-methylisoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Material Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways
Mechanism of Action
The mechanism of action of 6-Bromo-8-methylisoquinoline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromine atom and the isoquinoline ring can interact with biological targets, such as enzymes or receptors, altering their activity and leading to therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific compound derived from this compound .
Comparison with Similar Compounds
8-Methylisoquinoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Bromoisoquinoline: Lacks the methyl group, which can influence its electronic properties and reactivity.
Isoquinoline: The parent compound, which lacks both the bromine and methyl substituents.
Uniqueness: 6-Bromo-8-methylisoquinoline is unique due to the combined presence of both the bromine atom and the methyl group, which confer distinct electronic and steric properties. These modifications enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
6-bromo-8-methylisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-4-9(11)5-8-2-3-12-6-10(7)8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RODZYDRBNUXCMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=NC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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